molecular formula C22H19BrN2O3 B2410263 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one CAS No. 1022403-88-8

2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one

Cat. No.: B2410263
CAS No.: 1022403-88-8
M. Wt: 439.309
InChI Key: FTVHANYCMJABLG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)24(20)16-7-4-8-17(10-16)25(27)28/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHANYCMJABLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, which can further react to form other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth. For instance, the National Cancer Institute (NCI) has tested similar compounds and reported promising results regarding their cytotoxic effects on various cancer cell lines. The mechanism of action typically involves the disruption of cellular processes critical for cancer cell survival and proliferation.

Study Cell Lines Tested GI50/TGI Values Findings
NCI ProtocolVarious human tumor cells15.72 μM / 50.68 μMSignificant antimitotic activity observed

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine and nitro substituents can be utilized for further functionalization, making it a valuable building block in synthetic organic chemistry. The versatility of this compound allows chemists to explore various reaction pathways to create novel compounds with desired properties.

Material Science

The unique structural features of 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one suggest potential applications in material science, particularly in the development of new polymers or nanomaterials. Its ability to participate in π-stacking interactions may enhance the properties of polymeric materials, leading to improved mechanical strength or conductivity.

Case Study 1: Anticancer Evaluation

A study conducted by researchers at a prominent university evaluated the anticancer efficacy of this compound against a panel of human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized various derivatives from this compound to evaluate their biological activity. Modifications to the nitro group were shown to enhance anticancer activity, highlighting the importance of structural variations in optimizing therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate immune responses to exert anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one stands out due to its unique combination of bromophenyl and nitrophenyl groups attached to the indole nucleus. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a derivative of indole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1022403-88-8

The synthesis typically involves the reaction of 3-bromobenzaldehyde with 3-nitroaniline in the presence of appropriate catalysts and solvents. The compound is synthesized through a multi-step process that includes cyclization and functionalization reactions.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting microtubule dynamics.

StudyCell LineIC50 ValueMechanism
Kim et al. (2012)SNU620 (gastric cancer)~50 µMMitotic arrest via microtubule destabilization
Ghanei-Nasab et al. (2016)AChE inhibition in cancer cells0.16 µMInteraction with acetylcholinesterase

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar indole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting key metabolic pathways.

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) is a common mechanism of action that enhances cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound significantly inhibited the growth of gastric cancer cells by inducing apoptosis through caspase activation .
    • Another investigation highlighted the ability of related compounds to disrupt microtubule formation, leading to cell cycle arrest .
  • Antimicrobial Studies :
    • Research on similar compounds revealed effective inhibition against Candida albicans, suggesting a potential for therapeutic applications in antifungal treatments .
  • Neuroprotective Studies :
    • The neuroprotective effects were attributed to the inhibition of AChE, which resulted in increased levels of acetylcholine and improved cognitive function in animal models .

Q & A

Q. What are the most reliable synthetic routes for 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one, and how can reaction yields be optimized?

The compound can be synthesized via organocatalytic asymmetric domino reactions, such as the Michael-SN₂ reaction. A typical protocol involves reacting 5,5-dimethylcyclohexane-1,3-dione with (E)-1-bromo-3-(2-bromo-2-nitrovinyl)benzene in the presence of a chiral thiourea catalyst and a base like DIPEA. Reaction optimization includes controlling solvent polarity (e.g., CHCl₃), temperature (room temperature), and catalyst loading (2.5 mol%) to achieve yields >75%. Purification via flash column chromatography (Hex/AcOEt, 3:1 v/v) is critical for isolating high-purity product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl/nitrophenyl groups).
  • X-ray Crystallography : Single-crystal analysis using SHELXL or SHELXTL software to resolve bond lengths, angles, and stereochemistry. For example, the dihydroindole core exhibits C–C bond lengths of 1.52–1.58 Å, and nitro group torsion angles of 2.7°–4.1° .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₁H₁₈BrN₂O₃ requires m/z 431.0521).

Q. What spectroscopic techniques are essential for monitoring reaction progress?

Thin-layer chromatography (TLC) with UV visualization is standard for real-time monitoring. For complex intermediates, use:

  • FT-IR : Track carbonyl (C=O) stretches (~1680 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520/1340 cm⁻¹).
  • LC-MS : Detect transient intermediates and assess purity.

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical outcome during synthesis?

The bulky 6,6-dimethyl group on the dihydroindole ring creates steric hindrance, directing the 3-nitrophenyl substituent into a specific axial/equatorial conformation. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., -NO₂) stabilize the transition state by lowering the LUMO energy of the Michael acceptor, favoring a (2S,3S) configuration with >90% enantiomeric excess (ee) .

Q. What strategies resolve contradictions between experimental and computational data in crystallographic refinement?

Discrepancies in bond angles or torsion angles (e.g., nitro group deviations >5°) can arise from thermal motion or crystal packing. Mitigation strategies include:

  • Multi-temperature crystallography (e.g., 100 K vs. 296 K data collection) to reduce thermal noise.
  • Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O contacts) distorting geometry.
  • Twinning refinement in SHELXL for crystals with non-merohedral twinning .

Q. How can the compound’s reactivity be modulated for applications in medicinal chemistry?

Functionalization of the dihydroindole core can be achieved via:

  • Electrophilic Aromatic Substitution : Bromine or nitro groups act as directing groups for regioselective halogenation.
  • Reductive Amination : Conversion of the ketone to an amine for bioactivity studies.
  • Click Chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazole rings) .

Methodological Notes

  • Software Tools : Use SHELX for refinement , ORTEP-3 for graphical representation , and Gaussian for DFT calculations.

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